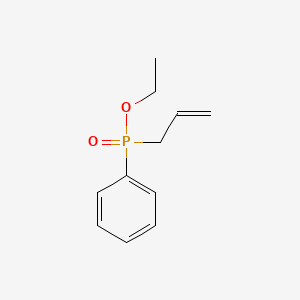

Ethyl phenyl(prop-2-en-1-yl)phosphinate

Description

Evolution and Significance of Organophosphorus Compounds in Chemical Research

The field of organophosphorus chemistry traces its origins to the 19th century, with early explorations into the synthesis of compounds containing a carbon-phosphorus bond. researchgate.net The first organophosphorus compound with anticholinesterase properties, tetraethyl pyrophosphate (TEPP), was synthesized in 1854. researchgate.netmdpi.com However, the field expanded dramatically in the 1930s and 1940s, largely through the work of Gerhard Schrader, whose research led to the development of potent insecticides and highly toxic nerve agents like tabun (B1200054) and sarin. researchgate.netmdpi.comnih.gov

Following World War II, the application of organophosphorus compounds diversified significantly. researchgate.net While their use as pesticides like parathion (B1678463) became widespread, replacing more persistent organochlorine insecticides, their unique properties also found extensive use in other areas of chemical science. nih.govwikipedia.org These compounds are integral to various industrial and synthetic applications, serving as flame retardants, catalysts, and versatile intermediates in organic synthesis. bdu.ac.in The phosphorus atom's ability to exist in multiple coordination states and form a variety of functional groups allows for the creation of a vast library of molecules with tailored reactivity and properties. bdu.ac.in Organophosphines, for instance, are crucial as ligands in metal-catalyzed reactions, enabling the synthesis of complex chiral molecules. bdu.ac.in

The Pivotal Role of Phosphinate Esters in Advanced Organic Methodologies

Within the vast family of organophosphorus compounds, phosphinate esters (also known as phosphinates) have emerged as particularly valuable intermediates and reagents in modern organic synthesis. ingentaconnect.com Phosphinates are derivatives of phosphinic acid and are characterized by a phosphorus atom bonded to two carbon atoms, a doubly bonded oxygen atom, and a singly bonded oxygen atom forming an ester. Their synthesis can be achieved through various methods, including the Arbuzov reaction, palladium-catalyzed cross-coupling reactions, and the alkylating esterification of phosphinic acids. ingentaconnect.comorganic-chemistry.org

The utility of phosphinate esters stems from their versatile reactivity. They serve as precursors for a wide range of other organophosphorus compounds, including phosphine (B1218219) oxides and phosphinic amides. ingentaconnect.com The presence of the P-C bond provides a stable scaffold, while the ester group can be modified or cleaved. Allylic phosphinates, in particular, are important intermediates due to the reactive nature of the allyl group. acs.org This functionality allows for participation in numerous transformations, such as palladium-catalyzed allylation, silylcupration reactions, and ring-closing metathesis, providing pathways to more complex and functionalized molecules. acs.orgacs.orgorgsyn.org These methodologies are critical for synthesizing phosphinopeptides and other biologically active compounds. acs.org

Structural and Functional Features of Ethyl phenyl(prop-2-en-1-yl)phosphinate within Phosphinate Chemistry

This compound is a specific member of the phosphinate ester family that embodies the versatile features of this class. Its structure consists of a central pentavalent phosphorus atom with four substituents: a phenyl group and an allyl (prop-2-en-1-yl) group attached via P-C bonds, a doubly bonded oxygen atom (phosphoryl group), and an ethoxy group attached via a P-O-C linkage.

The functional significance of each component is distinct:

The Phenyl Group : The direct attachment of the phenyl ring to the phosphorus atom influences the electronic properties and steric environment of the phosphorus center.

The Ethoxy Group : This ester moiety makes the compound a phosphinate ester. It can be hydrolyzed to the corresponding phosphinic acid or potentially be exchanged in transesterification reactions.

The Allyl (prop-2-en-1-yl) Group : This is a key reactive center. The carbon-carbon double bond allows the molecule to participate in a wide array of synthetic transformations unique to alkenes, such as additions, oxidations, and metal-catalyzed coupling reactions. The allylic position is also activated for substitution reactions.

The combination of a stable phosphinate core with a reactive allyl group makes this compound a potentially valuable building block in organic synthesis. It can be used to introduce the phenylphosphinate moiety into larger molecules or serve as a substrate where the allyl group is strategically modified to build molecular complexity. For example, the general reactivity of related allyl phosphonates in Suzuki-Miyaura coupling reactions highlights a potential pathway for further functionalization at the allyl position. nih.gov

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅O₂P | Inferred |

| CAS Number | 59611-88-0 | |

| Boiling Point | 277-282 °C | |

| Flash Point | 134 °C | |

| Density | 1.07 g/cm³ | |

| Water Solubility | 7.41e-3 to 1.33e-2 g/L | |

| LogKow (Octanol-Water Partition Coefficient) | 2.67 | |

| Vapor Pressure | 1.78e-3 to 2.70e-3 mm Hg |

Structure

3D Structure

Properties

CAS No. |

59611-88-0 |

|---|---|

Molecular Formula |

C11H15O2P |

Molecular Weight |

210.21 g/mol |

IUPAC Name |

[ethoxy(prop-2-enyl)phosphoryl]benzene |

InChI |

InChI=1S/C11H15O2P/c1-3-10-14(12,13-4-2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |

InChI Key |

OBZIIVDNIPWCRH-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Transformative Pathways of Ethyl Phenyl Prop 2 En 1 Yl Phosphinate

Mechanistic Insights into Carbon-Phosphorus Bond Forming Reactions

The creation of a stable carbon-phosphorus (C-P) bond is fundamental to the synthesis of a vast array of organophosphorus compounds. Phosphinates serve as crucial precursors in these reactions, which often proceed through well-established, yet mechanistically intricate, pathways.

The Pudovik reaction represents a powerful method for C-P bond formation, involving the addition of a hydrophosphoryl compound across a polarized double bond, such as that in imines and carbonyls. rsc.orgwikipedia.org In the context of phosphinates, a precursor like ethyl phenylphosphinate, which contains a P-H bond, can add across the C=N bond of an imine. wikipedia.org

The reaction is typically catalyzed by a base, which deprotonates the phosphinate to generate a nucleophilic phosphorus species. This species then attacks the electrophilic carbon atom of the imine, followed by protonation of the resulting nitrogen anion to yield the α-aminophosphinate product. The general mechanism is outlined below:

Base-catalyzed deprotonation: A base (B:) removes the acidic proton from the phosphinate, creating a phosphinite anion.

Nucleophilic attack: The lone pair on the phosphorus atom attacks the imine carbon.

Protonation: The resulting nitrogen anion is protonated by the conjugate acid of the base (BH) to afford the final product.

Catalytic, enantioselective versions of the Pudovik reaction have also been developed, often employing chiral bases to induce stereoselectivity in the final product. wikipedia.org The addition to carbonyl compounds follows a similar mechanistic pathway, leading to the formation of α-hydroxyphosphinates.

Table 1: Key Features of the Pudovik-Type Addition

| Feature | Description |

| Reactants | Hydrophosphoryl compound (e.g., H-phosphinate), Imine or Carbonyl compound |

| Product | α-aminophosphinate or α-hydroxyphosphinate |

| Catalysis | Typically base-catalyzed; Lewis acids can also be used |

| Key Step | Nucleophilic attack of the phosphorus anion on the C=N or C=O carbon |

The phospha-Michael addition is a conjugate (or 1,4-) addition of a phosphorus nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkenes. researchgate.net This reaction is one of the most versatile methods for forming P-C bonds. researchgate.net For a precursor like ethyl phenylphosphinate, the reaction proceeds by the addition of the P-H bond across the activated double bond.

The mechanism is initiated by the attack of the nucleophilic phosphorus atom at the β-position of the Michael acceptor. wikipedia.org This attack is facilitated by the electrophilic nature of the β-carbon, which arises from the electron-withdrawing effect of the conjugated activating group (e.g., carbonyl, cyano, nitro). wikipedia.orglibretexts.org The initial addition results in the formation of a resonance-stabilized enolate or carbanion intermediate. This intermediate is then protonated, typically at the α-carbon, to yield the final 1,4-adduct. wikipedia.org

The reaction can be promoted by various catalysts, including bases, acids, transition metals, and even enzymes. researchgate.netmdpi.com Kinetic studies have shown that in some cases, the proton transfer from the phenolic hydroxy group to the initially formed zwitterionic adduct is the rate-determining step of the reaction. nih.gov

Table 2: Mechanistic Steps of Phospha-Michael Addition

| Step | Description |

| 1. Activation | A catalyst (e.g., a base) generates the nucleophilic phosphorus species from the H-phosphinate. |

| 2. Conjugate Addition | The phosphorus nucleophile attacks the electrophilic β-carbon of the Michael acceptor. |

| 3. Intermediate Formation | A resonance-stabilized enolate or carbanion intermediate is formed. |

| 4. Protonation | The intermediate is protonated (typically at the α-carbon) to give the final saturated phosphinate product. |

Palladium catalysis provides an efficient and atom-economical route to allylic phosphinates, including Ethyl phenyl(prop-2-en-1-yl)phosphinate, through the reaction of H-phosphinates with allylic substrates like allylic alcohols. acs.orgnih.gov The catalytic cycle for this transformation is believed to involve several key steps centered around a palladium(0) active species.

A plausible mechanism begins with the formation of a π-allylpalladium intermediate. acs.orgsnnu.edu.cnnih.gov This can occur via the oxidative addition of a Pd(0) complex to the allylic substrate. In the case of allylic alcohols, this step is dehydrative. acs.org The resulting [π-allyl-Pd(II)] complex is electrophilic and susceptible to nucleophilic attack.

The H-phosphinate, often acting as its conjugate base (phosphinite anion), then serves as the nucleophile. It attacks the allyl moiety of the palladium complex. This is followed by reductive elimination, which forms the C-P bond of the desired allylic phosphinate and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org Detailed investigations using experimental and theoretical methods support a mechanism where a coordinated acetate (B1210297) can act as a base in an intramolecular fashion during the C-H activation step in related systems. dtu.dk

Table 3: Catalytic Cycle of Palladium-Catalyzed Allylic Phosphinylation

| Step | Intermediate/Process | Description |

| 1 | Oxidative Addition | A Pd(0) catalyst reacts with the allylic substrate (e.g., allylic alcohol) to form a [π-allyl-Pd(II)] complex. acs.org |

| 2 | Nucleophilic Attack | The phosphinate anion attacks one of the terminal carbons of the π-allyl ligand. |

| 3 | Reductive Elimination | The C-P bond is formed, releasing the allylic phosphinate product. |

| 4 | Catalyst Regeneration | The Pd(0) species is regenerated, completing the catalytic cycle. |

Reactivity Profile of the Allyl Moiety in Phosphinate Esters

The allyl group in this compound is not merely a structural component but an active site for further chemical modifications, enabling the synthesis of more complex organophosphorus molecules.

The allyl group of the phosphinate ester can readily participate in olefin cross-metathesis reactions, a powerful tool for forming new carbon-carbon double bonds. nsf.gov While some vinylphosphonates are known to be poor substrates for metathesis (classified as type III olefins), the presence of an allyl group significantly enhances reactivity. beilstein-journals.orgresearchgate.net This improved performance is often attributed to a "relay" mechanism, where the Grubbs catalyst reacts preferentially with the terminal allyl alkene, facilitating the subsequent metathesis event. beilstein-journals.orgnih.gov

Using ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, this compound can be coupled with a variety of other terminal olefins. researchgate.net Ene-yne cross-metathesis reactions involving allylphosphonates have also been successfully employed to synthesize phosphorus-containing 1,3-dienes, which are valuable building blocks in organic synthesis. nsf.govnih.gov

Table 4: Representative Cross-Metathesis of an Allyl Phosphinate

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Allyl Phosphinate | Terminal Alkene | Grubbs Catalyst | New substituted vinyl phosphinate |

| Allyl Phosphinate | Terminal Alkyne | Grubbs Catalyst | Phosphorylated 1,3-diene nsf.gov |

When the unsaturation is conjugated to the phosphinyl group, as in a vinylphosphinate, the system itself can act as a Michael acceptor. The powerful electron-withdrawing nature of the phosphoryl group (P=O) polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.orgpressbooks.pub

The mechanism is analogous to that of classic Michael acceptors like α,β-unsaturated ketones. libretexts.org A nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized carbanion intermediate, where the negative charge is delocalized onto the phosphoryl oxygen. Subsequent protonation of this intermediate at the α-carbon yields the saturated phosphinate product. libretexts.orgpressbooks.pub A wide variety of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction, providing a straightforward route to β-functionalized phosphinates.

Prototropic Tautomerism and Equilibrium Studies of H-Phosphinate Derivatives

H-phosphinate derivatives, such as this compound, are characterized by the presence of a prototropic tautomeric equilibrium. nih.gov This phenomenon involves the migration of a hydrogen atom between the phosphorus and oxygen atoms, resulting in two distinct tautomeric forms: a tetracoordinated, pentavalent P(V) species known as the phosphinate form (>P(O)H), and a tricoordinated, trivalent P(III) species referred to as the phosphinous acid form (>P-OH). nih.govmdpi.com

The equilibrium between these two forms is fundamental to the reactivity of H-phosphinates. nih.gov While the pentavalent tetracoordinated form is generally the more stable and predominant tautomer in the equilibrium mixture, the trivalent form is often more reactive. researchgate.netresearchgate.net The enhanced reactivity of the P(III) tautomer is attributed to its greater nucleophilicity and lower steric hindrance. nih.gov

Research Findings

Quantum chemical computations, including Density Functional Theory (DFT), have been extensively used to investigate the tautomerism of H-phosphinate derivatives. nih.govnih.gov These studies focus on determining the relative stability of the two tautomers by calculating the Gibbs free energy difference (ΔG) between the P(V) and P(III) forms. mdpi.comresearchgate.net A negative ΔG value indicates that the P(V) form is more stable, while a positive value would suggest the P(III) form is favored.

The position of the tautomeric equilibrium is significantly influenced by several factors, primarily the electronic nature of the substituents attached to the phosphorus atom and the surrounding solvent medium. nih.govmdpi.com

Substituent Effects: The electronic properties of the substituents on the phosphorus atom play a crucial role in determining which tautomer is more stable. nih.gov

Electron-donating groups tend to stabilize the pentavalent P(V) form, shifting the equilibrium in its favor. mdpi.com

Electron-withdrawing groups , conversely, increase the stability of the trivalent P(III) form. nih.govmdpi.com For instance, in compounds with strongly electron-withdrawing substituents like trifluoromethyl ((CF₃)₂P(O)H) or pentafluorophenyl ((C₆F₅)₂P(O)H), the equilibrium is shifted towards the corresponding phosphinous acid (P(III)) form. nih.govresearchgate.net

Solvent Effects: The solvent medium can also exert a significant influence on the tautomeric equilibrium. nih.gov Computational studies have revealed a logarithmic relationship between the stability of the tautomers and the relative permittivity of the solvent. mdpi.com For some derivatives, such as (C₆F₅)₂P(O)H, a clear solvent-dependent equilibrium has been observed, whereas for others like (CF₃)₂P(O)H, the equilibrium shows no such dependency. nih.govresearchgate.net The ability of the solvent to act as a hydrogen-bond donor can also affect the equilibrium position. nih.gov

The following interactive table summarizes the key factors that influence the position of the P(V) ⇌ P(III) tautomeric equilibrium in H-phosphinate derivatives.

Table 1: Factors Influencing H-Phosphinate Tautomeric Equilibrium

| Factor | Effect on Equilibrium Position | Predominant Tautomer | Rationale |

|---|---|---|---|

| Substituent Type | |||

| Electron-Donating Groups (e.g., Alkyl) | Shifts equilibrium to the left (favors P(V)) | >P(O)H (Pentavalent) | Stabilizes the phosphoryl (P=O) bond. mdpi.com |

| Electron-Withdrawing Groups (e.g., C₆F₅) | Shifts equilibrium to the right (favors P(III)) | >P-OH (Trivalent) | Increases the stability of the P(III) form. nih.gov |

| Solvent Polarity | |||

| High Permittivity Solvents | Can shift equilibrium (direction is compound-specific) | Varies | A logarithmic relationship exists between stability and solvent permittivity. mdpi.com |

Computational studies provide quantitative insight into the stability of these tautomers. The Gibbs free energy difference (ΔG) for the tautomeric equilibrium (Y₂P(O)H ⇌ Y₂POH) is a key parameter. The data in the table below, based on findings from computational studies of various H-phosphinates, illustrates how substituent electronic effects impact tautomer stability. researchgate.net

Table 2: Representative Gibbs Free Energy (ΔG) for Tautomeric Equilibrium of H-Phosphinates

| Substituent (Y) | Substituent Character | Calculated ΔG (kJ/mol) | Favored Tautomer |

|---|---|---|---|

| Methyl (CH₃) | Electron-Donating | Negative | P(V) |

| Phenyl (C₆H₅) | Weakly Electron-Withdrawing | Negative | P(V) |

| Phenoxy (OPh) | Electron-Withdrawing | Slightly Negative / Near Zero | P(V) but less so |

Note: This table presents illustrative data based on general findings in the literature. nih.govresearchgate.net Actual ΔG values are specific to each compound and the computational method used.

Catalytic Applications and Ligand Design Principles for Phosphinate Based Systems

Phosphinate Esters and Derivatives as Ligands in Transition Metal Catalysis

Phosphinate esters and their derivatives have emerged as versatile ligands in transition metal catalysis. Their utility stems from the electronic and steric properties of the phosphorus center, which can be finely tuned to influence the activity, selectivity, and stability of metal catalysts. The presence of a P=O bond and two organic substituents allows for diverse coordination modes and electronic environments.

Rational Design and Synthesis of Chiral Phosphinate Ligands

The rational design of chiral ligands is fundamental to asymmetric catalysis. While P-chiral phosphines have been extensively developed, the principles extend to phosphinates. The synthesis of chiral phosphinates often involves stereospecific reactions at the phosphorus center. One established method involves the stereospecific radical or base-catalyzed addition of a chiral phosphinate precursor, such as (-)-menthyl phenylphosphinate, to alkenes, yielding optically pure alkylphenylphosphinates. This approach allows for the introduction of various functionalities, including the prop-2-en-1-yl group, with retention of configuration at the phosphorus atom.

Another general route to H-phosphinates, which are precursors to more complex esters, is the thermal radical addition of ethyl phosphinate to alkenes and alkynes using an initiator like AIBN. organic-chemistry.org While not inherently asymmetric, this method provides a foundational pathway to the core structure of compounds like Ethyl phenyl(prop-2-en-1-yl)phosphinate, which could be adapted using chiral auxiliaries or catalysts.

A study on allyl-functionalized P(III) ligands, which are closely related precursors, demonstrated a straightforward synthesis. Allyl functionalized phosphinite (PPh2(OAr)) and phosphonite (PPh(OAr)2) ligands, where Ar contains an ortho-allyl group (o-C3H5), were prepared by reacting 2-allylphenol (B1664045) with chlorodiphenylphosphine (B86185) (PPh2Cl) or dichlorophenylphosphine (B166023) (PPhCl2), respectively. ias.ac.in This highlights a modular approach where the catalytically relevant phosphorus core is linked to a reactive allyl group.

Performance in Homogeneous Catalytic Transformations

Phosphinate and related phosphinite ligands have demonstrated significant potential in homogeneous catalysis by forming stable and active complexes with various transition metals.

For instance, allyl-functionalized phosphinite and phosphonite ligands have been successfully coordinated to ruthenium(II), gold(I), and palladium(II). ias.ac.in The reaction of an allyl phosphinite with [Ru(η6-p-cymene)Cl2]2 afforded the corresponding ruthenium(II) complex, [Ru(η6-p-cymene)(PPh2(OAr))Cl2], whose structure was confirmed by single-crystal X-ray diffraction. ias.ac.in Similarly, gold(I) complexes such as [Au{PPh2(OAr)}Cl] were synthesized from AuCl(SMe2). ias.ac.in These complexes are precursors for various gold-catalyzed reactions, including hydroaminations and cyclizations.

In palladium catalysis, the reaction of an allyl phosphonite ligand with Pd(COD)Cl2 yielded the complex [Pd{PPh(OAr)2}2Cl2]. ias.ac.in Interestingly, the reaction with the allyl phosphinite ligand under similar conditions resulted in a mixture of ortho-palladated dimers, cis- and trans-[Pd(Ph2P(OAr))Cl]2, demonstrating C-H activation of the ligand's phenyl group. ias.ac.in Ortho-palladated complexes are known to be highly active catalysts in C-C and C-N coupling reactions.

The following table summarizes the synthesis of transition metal complexes with an allyl-functionalized phosphinite ligand.

| Metal Precursor | Ligand | Resulting Complex |

| [Ru(η6-p-cymene)Cl2]2 | PPh2(OAr)¹ | [Ru(η6-p-cymene)(PPh2(OAr))Cl2] |

| AuCl(SMe2) | PPh2(OAr)¹ | [Au{PPh2(OAr)}Cl] |

| Pd(COD)Cl2 | PPh2(OAr)¹ | Ortho-palladated dimer [Pd(Ph2P(OAr))Cl]2 |

¹ Where Ar = C6H4(o-C3H5)

Exploration in Heterogeneous Catalytic Systems

Phosphinate ligands are also valuable in creating heterogeneous catalysts, often through the formation of coordination polymers or metal-organic frameworks (MOFs). The phosphinate group can act as a bridging ligand between metal centers, leading to extended one-, two-, or three-dimensional structures.

Research has shown that phosphinic acids are suitable linkers for constructing open framework structures. mdpi.com The pendant organic group on the phosphorus atom can be modified to impart specific properties to the material, an advantage not always possible with phosphonates or carboxylates. mdpi.com For example, a coordination polymer was synthesized using a ferrocene-based ligand bearing phosphinic acid groups and samarium(III), forming a 2D network. mdpi.com This demonstrates the ability of the phosphinate moiety to organize metal ions into stable, extended structures that can serve as heterogeneous catalysts.

Furthermore, simple phosphinate ligands have been used to synthesize and stabilize zinc oxide nanoparticles. imperial.ac.uk Mechanistic studies using ³¹P NMR spectroscopy revealed that during the nanoparticle synthesis, the phosphinate ligand is first sequestered in stable zinc oxo clusters before coordinating to the nanoparticle surface in the final step. imperial.ac.ukresearchgate.net This dual role in forming molecular precursors and passivating the final nanoparticle surface highlights their versatility in materials chemistry relevant to heterogeneous catalysis.

Organocatalysis Facilitated by Phosphinate Derivatives

While the use of phosphine (B1218219) derivatives as nucleophilic organocatalysts is well-established, the direct application of phosphinate esters as organocatalysts is not widely documented. Instead, the literature more commonly features the synthesis of phosphinates and related phosphonates using organocatalytic methods.

For instance, P-chiral phosphinate esters can be produced through the hydrophosphinylation of imines using H-phosphinates as nucleophiles in the presence of a chiral organocatalyst. unl.pt Similarly, chiral phosphoric acids have been shown to be effective bifunctional catalysts, activating both imine electrophiles and phosphite (B83602) nucleophiles through hydrogen bonding to facilitate enantioselective hydrophosphonylation reactions. unl.pt

A notable example is the synthesis of phosphinate esters catalyzed by N-heterocyclic carbene-based phosphine amine (NHPA) organocatalysts. researchgate.net These methods provide enantiomerically enriched organophosphorus compounds, but the phosphinate itself is the product, not the catalyst. The development of phosphinates as organocatalysts remains an area with potential for future exploration.

Mechanistic Investigations of Phosphinate Ligand Role in Catalytic Cycles

Understanding the role of ligands in a catalytic cycle is crucial for catalyst optimization. Mechanistic studies on systems involving phosphinate ligands have revealed diverse coordination behaviors.

In dinuclear metal complexes, phosphinate groups can act as bridging ligands. A study on pentacoordinate nickel(II) complexes showed that two phosphinate ligands can double-bridge two nickel centers. nih.gov X-ray diffraction studies of a diphenylphosphinate-bridged complex, [Ni( cardiff.ac.ukaneN3)(μ-O2PPh2)]22, established a boat-boat conformation for the eight-membered ring formed by the nickel atoms and the bridging ligands. nih.gov This bridging capability can facilitate metal-metal interactions and influence the magnetic and catalytic properties of the complex.

In the context of nanoparticle formation, mechanistic studies have shown that phosphinate ligands play a dynamic role. They can form various well-defined molecular clusters, such as Zn4, Zn6, and Zn11 oxo clusters, which act as precursors to the final nanoparticles. imperial.ac.uk The ligand's trajectory, from precursor stabilization to surface passivation, is a key factor in controlling the size and properties of the resulting nanomaterial. imperial.ac.ukresearchgate.net

For the closely related allyl phosphinite ligands, C-H activation (ortho-palladation) represents a key mechanistic step. ias.ac.in The formation of a stable five-membered palladacycle creates a robust and highly active catalytic species, which is a common activation pathway for many phosphine- and phosphinite-based pre-catalysts in cross-coupling reactions. ias.ac.in This demonstrates that even when the primary coordination is through the phosphorus atom, other parts of the ligand can actively participate in the catalytic cycle.

Computational Chemistry for Mechanistic Understanding and Molecular Design of Phosphinate Esters

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing computational cost with accuracy. It is widely used to investigate the electronic properties and reactivity of organophosphorus compounds. mdpi.com DFT methods model the electron correlation via a functional of the electron density, enabling the study of complex molecular systems. mdpi.com The selection of an appropriate functional and basis set is crucial for obtaining reliable results, with hybrid functionals like B3LYP and M06-2X, paired with basis sets such as 6-311+G(d,p) or the def2 series, being common choices for these systems. mdpi.commdpi.comdigitellinc.com

Table 1: Common DFT Functionals and Basis Sets for Organophosphorus Compound Analysis

| Component | Examples | Typical Application |

|---|---|---|

| DFT Functional | B3LYP, M06-2X, ωB97X-D | Geometry optimization, thermochemistry, kinetic analysis. M06-2X is often favored for systems where non-covalent interactions are important. |

| Basis Set | Pople-style (e.g., 6-31G(d), 6-311+G(d,p)) | A standard choice offering a good balance of accuracy and computational expense for geometry and energy calculations. |

| Basis Set | Dunning-style (e.g., cc-pVDZ, aug-cc-pVTZ) | Used for high-accuracy single-point energy calculations; "aug" functions are important for describing anions and weak interactions. |

| Basis Set | def2-series (e.g., def2-SVP, def2-TZVP) | Modern and efficient basis sets that provide well-balanced results for a wide range of chemical systems. digitellinc.com |

A fundamental step in any computational study is geometry optimization, where the algorithm seeks the minimum energy arrangement of atoms on the potential energy surface. This process yields the most stable three-dimensional structure of the molecule. For Ethyl phenyl(prop-2-en-1-yl)phosphinate, this would define the bond lengths, bond angles, and dihedral angles, such as the orientation of the phenyl, ethyl, and allyl groups relative to the central phosphorus atom.

Once the optimized geometry is obtained, its electronic structure can be analyzed. Key insights are derived from the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

Another powerful tool for electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a phosphinate ester, the MEP would highlight the electronegative oxygen of the phosphoryl group (P=O) as a site for electrophilic attack or hydrogen bonding.

DFT calculations are exceptionally powerful for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify the structures of reactants, products, and, crucially, the transition states (TS) that connect them. researchgate.net A transition state represents the highest energy point along the lowest energy reaction path. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate.

For reactions involving phosphinate esters, such as hydrolysis or nucleophilic substitution at the phosphorus center, DFT can be used to model the associative or dissociative pathways. The geometry of the transition state reveals the concertedness of bond-breaking and bond-forming events. To verify that a calculated TS structure correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. mdpi.com This analysis traces the reaction path downhill from the TS, ensuring it leads to the expected energy minima. mdpi.com Such studies provide a detailed, step-by-step understanding of the reaction, rationalizing how substituents and catalysts influence reactivity by stabilizing or destabilizing the transition state. mdpi.comresearchgate.net

Reactions are almost always conducted in a solvent, which can have a profound influence on reactivity and selectivity. nih.govspringernature.com Computational models account for these effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can significantly alter the relative energies of reactants, products, and transition states. mdpi.comnih.gov For instance, a polar solvent will preferentially stabilize a polar transition state over less polar reactants, thereby lowering the activation energy and accelerating the reaction. nih.gov

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. While computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. Ab Initio Molecular Dynamics (AIMD) simulations with explicit solvent molecules can reveal how the solvent shell reorganizes during a reaction and directly participates in the mechanism, for example, by acting as a proton shuttle. digitellinc.com Studies on related reactions have shown that changing the solvent from a nonpolar one like toluene (B28343) to a polar aprotic one like DMSO can dramatically alter reaction outcomes and stereoselectivity, an effect that can be rationalized through these computational models. digitellinc.com

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static structures and specific reaction paths, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, guided by a force field that describes the potential energy of the system. nih.gov

For a flexible molecule like this compound, which has several rotatable single bonds, an MD simulation can explore its conformational landscape. By simulating the molecule's motion over nanoseconds or microseconds, MD can identify the most stable and populated conformations, the energy barriers between them, and the pathways of conformational change. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or surfaces. researchgate.net MD simulations have been successfully used to study the behavior of organophosphate esters in complex environments, such as their partitioning into lipid bilayers or their interaction with mineral surfaces. researchgate.netresearchgate.net

Quantitative Structure-Reactivity/Design Relationship (QSRR/QSDR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Design Relationship (QSDR) models represent a data-driven approach to chemical research, aiming to predict the properties and reactivity of new molecules without the need for synthesis and testing. nih.gov These models establish a mathematical correlation between a molecule's properties (e.g., reaction rate, biological activity) and a set of numerical parameters, known as molecular descriptors. chemrxiv.orgekb.eg

The workflow for building a QSRR model involves:

Data Set Compilation: Assembling a "training set" of molecules with known experimental reactivity or activity data.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These can range from simple constitutional indices to sophisticated quantum chemical properties derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges, dipole moments). chemrxiv.org

Model Generation: Using statistical methods or machine learning algorithms (such as Multiple Linear Regression or Artificial Neural Networks) to build an equation that links the descriptors to the observed property. nih.gov

Validation: Testing the model's predictive power on an external "test set" of molecules not used in the model's creation.

For phosphinate esters, a QSRR study could be developed to predict their hydrolysis rates, their potential as flame retardants, or their toxicity based on computationally derived descriptors. researchgate.net This allows for the rapid in silico screening of vast virtual libraries of compounds, identifying promising candidates for synthesis and accelerating the discovery process. chemrxiv.org

Stereochemical Prediction and Conformational Analysis

The phosphorus atom in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Predicting and controlling the stereochemical outcome of reactions that form such centers is a major goal in organic synthesis. mdpi.com

Computational chemistry provides a powerful means to predict stereoselectivity. By using DFT to calculate the energies of the diastereomeric transition states that lead to different stereoisomeric products, chemists can predict which product will be favored. researchgate.net The pathway with the lower activation energy will be faster and thus yield the major product. This approach has been used with great success to rationalize the outcomes of complex asymmetric reactions, such as those catalyzed by chiral phosphoric acids, where subtle non-covalent interactions between the catalyst and substrates in the transition state dictate the stereochemical outcome. researchgate.netacs.org

Conformational analysis, closely linked to stereochemistry, focuses on the different spatial arrangements of atoms that result from rotation around single bonds. Beyond the dynamic picture provided by MD, DFT can be used to perform a systematic potential energy surface (PES) scan. In this procedure, a specific dihedral angle is incrementally rotated, and the energy is calculated at each step. This maps out the energetic profile of bond rotation, identifying the low-energy stable conformers (rotamers) and the high-energy barriers that separate them. This analysis is critical for understanding the structural preferences of the molecule, which in turn govern its physical properties and chemical behavior.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Toluene |

| Dimethyl sulfoxide (B87167) (DMSO) |

Advanced Materials Applications and Functional Molecule Design Utilizing Phosphinate Scaffolds

Phosphinate-Based Hybrid Materials and Coordination Polymers

The phosphinate functional group, characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to another oxygen and two carbon atoms, serves as a powerful linker in the construction of inorganic-organic hybrid materials. The specific structure of Ethyl phenyl(prop-2-en-1-yl)phosphinate, featuring both a stable phenyl group and a reactive allyl group attached to the phosphorus center, offers unique possibilities for creating sophisticated coordination polymers.

Porous Metal Phosphonates and Phosphinates (e.g., Metal-Organic Frameworks, MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. While carboxylates are the most common linkers, phosphonates and phosphinates are gaining attention due to the strength of the resulting metal-oxygen-phosphorus bond, which can impart enhanced stability to the framework. nih.gov Phosphinate-based MOFs represent a growing subclass where the phosphinate moiety bridges metal ions. mdpi.com

A key advantage of using phosphinic acids as linkers is the presence of a pendant organic group on the phosphorus atom (the "P-optional" group) that is not involved in coordination. mdpi.com In the case of phenyl(prop-2-en-1-yl)phosphinic acid (the hydrolyzed form of the title compound), this pendant allyl group would line the pores of the resulting MOF. This functionality provides a versatile tool for tuning the chemical nature and properties of the framework's internal surface. nih.govmdpi.com This approach allows for the isoreticular synthesis—creating a series of frameworks with the same underlying topology but different functional groups—extending from phosphinate to phosphonate (B1237965) linkers. nih.gov The synthesis of functionalized phosphinate linkers is a critical step in producing these tailored MOFs. nih.gov For instance, the creation of a 2-carboxyethyl(phenyl)phosphinic acid-functionalized Zr-MOF demonstrates how phosphinates can be integrated into stable frameworks like the UiO-type series. rsc.org

Applications in Advanced Heterogeneous Catalysis and Selective Adsorption

The porous nature and tunable surface chemistry of phosphinate-based MOFs make them promising candidates for applications in catalysis and separation science. The ability to functionalize the pore walls of these materials can significantly enhance their performance in the selective adsorption of environmental pollutants. nih.govacs.org For example, phosphinate Fe-MOFs with pores decorated with specific functional groups have shown a high affinity for pharmaceutical pollutants like diclofenac, cephalexin, and sulfamethoxazole. nih.govacs.org MOFs containing open-metal coordination sites have also been evaluated for the adsorption of highly toxic gases such as phosphine (B1218219), outperforming traditional adsorbents like activated carbon. researchgate.netnih.gov

While the catalytic applications of phosphinate MOFs are still an emerging field, the broader area of phosphorus-based organocatalysis is well-established. acs.org The incorporation of reactive sites, such as the allyl group from this compound, into a robust MOF structure could pave the way for novel heterogeneous catalysts. The allyl groups could, for instance, be post-synthetically modified to anchor catalytic species or could participate directly in catalytic transformations within the confined space of the MOF pores.

This compound as a Versatile Synthetic Intermediate

Beyond its potential role in materials science, this compound is a valuable molecule in its own right, possessing two distinct reactive sites: the phosphinate center and the terminal allyl group. This dual functionality makes it a versatile intermediate for the synthesis of more complex molecules. The palladium-catalyzed allylation of H-phosphinic acids with allylic alcohols represents a direct method for forming the P-C allyl bond, highlighting the accessibility of such compounds. acs.org

Strategic Building Block for Complex Organic Scaffold Construction

The true synthetic versatility of this compound lies in the rich chemistry of its allyl group. By analogy with allyl group-containing polyvinylphosphonates, this moiety can serve as a flexible platform for a cascade of polymer-analogous transformations. nih.govrsc.org This suggests that as a small molecule, it can be a strategic building block for constructing complex organic scaffolds.

The carbon-carbon double bond of the allyl group is amenable to a wide range of chemical modifications. These potential transformations allow for the selective introduction of new functional groups, enabling the construction of intricate molecular architectures.

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Thiol-ene "Click" Reaction | Thiols, Radical Initiator (e.g., AIBN) or UV light | Thioether | Conjugation to biomolecules, surface modification |

| Epoxidation | Peroxy acids (e.g., mCPBA) or OXONE | Epoxide | Ring-opening with nucleophiles to introduce diverse functionalities |

| Hydrophosphinylation | H-phosphinates, Radical Initiator | Alkylphosphinate | Synthesis of bisphosphinates |

| Palladium-Catalyzed Cross-Coupling | Aryl halides, Pd catalyst | Substituted phenylpropane | Construction of complex carbon skeletons |

| Annulation Reactions | Bisnucleophiles, Phosphine catalyst | Cyclic structures (e.g., seven-membered rings) | Synthesis of heterocyclic and carbocyclic frameworks rsc.org |

These reactions demonstrate the potential to use this compound as a starting point for generating a library of more complex phosphinate-containing molecules for various applications.

Design of Chemical Probes Mimicking Enzymatic Transition States

Phosphonates and their phosphinate analogues are widely recognized for their ability to act as mimics of the tetrahedral transition states that occur during enzymatic hydrolysis of peptides and esters. researchgate.netnih.govnih.gov The tetrahedral geometry of the phosphorus atom in a phosphinate closely resembles the high-energy intermediate formed when a water molecule attacks a carbonyl group in a substrate, making these compounds potent enzyme inhibitors. researchgate.netnih.gov

In this context, the phenyl(prop-2-en-1-yl)phosphinate core can be designed as an inhibitor for specific enzymes, such as peptidases or hydrolases. researchgate.net The unique feature of this molecule is the allyl group. While not part of the core transition-state-mimicking structure, the allyl moiety serves as a valuable chemical handle. It can be used to attach the phosphinate probe to other molecules, such as fluorescent reporters, biotin (B1667282) tags for affinity purification, or larger carrier molecules to modulate pharmacokinetic properties. This is analogous to the strategy of using reactive groups to create polymer-biomolecule conjugates. nih.gov

Engineering of Phosphinate-Containing Functional Molecules for Diverse Chemical Applications

The engineering of functional molecules from this compound leverages the distinct reactivity of its constituent parts. The phosphinate group can be hydrolyzed to the corresponding phosphinic acid, which can then be used as a robust linker for creating stable, porous MOFs with tunable pore environments. mdpi.comnih.govacs.org These materials have demonstrated potential in selective adsorption and could be developed for heterogeneous catalysis.

Simultaneously, the allyl group provides a locus for a vast array of organic transformations. This allows the molecule to be used as a versatile building block in multi-step organic synthesis to create complex scaffolds. acs.orgnih.govrsc.org This reactivity is also key to its potential application in chemical biology, where the allyl group can tether the transition-state-mimicking phosphinate core to reporter groups or other functionalities to create sophisticated chemical probes for studying enzyme mechanisms. researchgate.netnih.gov The combination of a stable, functional core (the phenylphosphinate) with a highly versatile reactive handle (the allyl group) makes this compound a promising platform for the future design of advanced materials and functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.